Disperse yellow 3

Catalog No.
S590548
CAS No.
2832-40-8
M.F
C₁₅H₁₅N₃O₂
M. Wt
269.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse yellow 3

CAS Number

2832-40-8

Product Name

Disperse yellow 3

IUPAC Name

N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide

Molecular Formula

C₁₅H₁₅N₃O₂

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19)

InChI Key

PXOZAFXVEWKXED-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C

Solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
SOL IN ACETONE, ETHANOL & BENZENE

Synonyms

N-[4-[2-(2-Hydroxy-5-methylphenyl)diazenyl]phenyl]-acetamide;N-[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]-acetamide; 4’-(6-Hydroxy-m-tolylazo)-acetanilide; C.I. Disperse Yellow 3 (7CI,8CI); 4-Acetamido-2’-hydroxy-5’-methylazobenzene; 4’-[(2-Hydroxy-5

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C

Mutagenicity and Genotoxicity:

Disperse Yellow 3 has been investigated for its potential to cause mutations and DNA damage in various cell lines. Studies have shown:

  • Mutagenicity: Disperse Yellow 3 exhibited weak mutagenic activity in the TK locus of mouse lymphoma cells in culture, both in the presence and absence of an external metabolic system .
  • DNA Damage: Disperse Yellow 3 induced sister chromatid exchange in Chinese hamster ovary (CHO) cells, indicating potential for chromosomal instability .

Carcinogenicity:

Animal studies have raised concerns about the carcinogenicity of Disperse Yellow 3. When administered orally to mice and rats, it increased the incidence of various tumors:

  • Mice: Female mice showed an increased incidence of liver tumors and malignant lymphomas, while males displayed a higher frequency of lung tumors .
  • Rats: Male rats exhibited an increased incidence of liver tumors .

Degradation Studies:

Research has explored methods for degrading Disperse Yellow 3 due to its potential environmental impact. Studies have investigated:

  • Microbial degradation: Identifying bacteria and fungi capable of breaking down Disperse Yellow 3, potentially leading to bioremediation strategies .

Disperse Yellow 3 is a monoazo pigment dye primarily used for coloring synthetic fibers such as nylon, polyvinyl chloride, and acrylics, as well as natural fibers like wool and fur. It is characterized by its low aqueous solubility, making it suitable for various dyeing applications in textiles and plastics. The compound has several synonyms, including 4-Acetamido-2'-hydroxy-5'-methylazobenzene and C.I. Disperse Yellow 3, with a Chemical Abstracts Service Registry Number of 2832-40-8. The molecular formula for Disperse Yellow 3 is C15H15N3O2, and it has a molecular weight of approximately 269.30 g/mol .

Disperse Yellow 3 does not have a known biological mechanism of action. Its primary function is to interact with the hydrophobic regions of synthetic fibers through weak van der Waals forces, resulting in the coloration of the material [].

Disperse Yellow 3 may cause skin irritation and allergic reactions upon prolonged or repeated exposure []. While specific data on its toxicity is limited, it is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection if airborne dust is a concern [].

Typical of azo compounds. It can decompose upon heating, releasing toxic gases such as nitrogen oxides and carbon monoxide . In addition, it is known to react with strong oxidizing agents, acids, and other reactive chemicals, which can lead to explosive conditions under certain circumstances . The compound is also soluble in organic solvents such as acetone and ethanol but has limited solubility in water (approximately 1.5–6.1 mg/L at 60°C) .

Disperse Yellow 3 has been associated with allergic reactions, particularly contact dermatitis, upon skin exposure. Studies indicate that individuals may develop sensitivities to the compound through occupational exposure or contact with dyed materials . Furthermore, there are concerns regarding its potential carcinogenicity; earlier evaluations suggested a link to cancer in experimental animals, although more recent studies have called for further investigation into its long-term effects on human health .

The synthesis of Disperse Yellow 3 was first reported by Fischer and Müller in 1926 through the coupling of diazotized 4-acetamidoaniline with para-cresol. While this method is historically significant, the exact synthesis techniques used in commercial production are not fully documented. Nevertheless, large-scale production began in the United States around 1941 . The synthesis typically involves azo coupling reactions that yield the characteristic azo bond central to its structure.

Disperse Yellow 3 is predominantly used in:

  • Textile Dyeing: Employed to color synthetic fibers like nylon and polyester.
  • Plastic Coloring: Utilized in various thermoplastics including polystyrene and cellulose acetate.
  • Consumer Products: Found in finished goods such as clothing, hosiery, carpets, and upholstery materials .

Research indicates that Disperse Yellow 3 can interact with various biological systems, potentially leading to allergic responses in sensitized individuals. Studies have shown that exposure can result in skin irritation and allergic dermatitis . Additionally, its interactions with other chemicals during dyeing processes may affect the stability and safety of dyed products.

Disperse Yellow 3 belongs to a broader category of azo dyes. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical Structure CharacteristicsUnique Features
Disperse Yellow 1Azo dye with low water solubilityCommonly used for dyeing polyester; less allergenic
Disperse Yellow 5Similar monoazo structureKnown for higher lightfastness compared to Disperse Yellow 3
Solvent Yellow 77Azo compound with different substituentsUsed primarily in solvent-based applications
Solvent Yellow 92Azo dye with similar applicationsHigher solubility in organic solvents
Solvent Yellow 99Azo dye variantOften used in inks and coatings

Disperse Yellow 3's unique characteristics lie in its specific applications for synthetic fibers and the particular health concerns associated with its use compared to other azo dyes.

Physical Description

C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992)

XLogP3

2.9

Melting Point

514 to 518 °F (NTP, 1992)
195.0 °C

UNII

0890872E2E

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity]

MeSH Pharmacological Classification

Coloring Agents

Vapor Pressure

5.00e-11 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2832-40-8

Wikipedia

Disperse Yellow 3

Methods of Manufacturing

CONDENSATION OF DIAZOTIZED P-AMINOACETANILIDE WITH P-CRESOL

General Manufacturing Information

Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]-: ACTIVE
TRADEMARK FOR SERIES OF DISPERSE DYESTUFFS CHARACTERIZED BY GOOD FASTNESS TO LIGHT, WASHING, ETC. USED FOR DYEING & PRINTING ACETATE FIBERS. /CELLITON/

Analytic Laboratory Methods

Today, paper chromatography has largely been displaced by TLC, which is more rapid, sensitive and reproducible. Separations have been carried out on a large variety of sorbents, including silica gel, alumina, Kieselgur, cellulose and polyamide, and mixtures of these, using various solvent systems. ... Isolation of water-soluble azo colors from the food matrix has been carried out by the so-called wool-thread method, by adsorption on alumina columns, by liquid-liquid extraction using quinoline, by quarternary ammonium compounds, and by liquid ion exchanges. It was claimed that polyamide is a relatively more selective adsorbent for water-soluble acidic dyes and carboxymethylcellulose for basic dyes.
Earlier methods relied on paper chromatography. ... More recent work involves thin-layer chromatography. A survey of separation characteristics of various sorbents, such as silica gel, alumina, 1:1 mixtures of silica gel and alumina, starch, cellulose and polyamide powder, used with a wide variety of solvents indicates the techniques capable of separating most lipid-soluble azo colors. ... A method was described for the isolation of lipid-soluble colors from fats and chocolate by liquid/liquid partition and adsorption chromatography followed by identification by thin-layer chromatography.

Dates

Modify: 2023-08-15

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